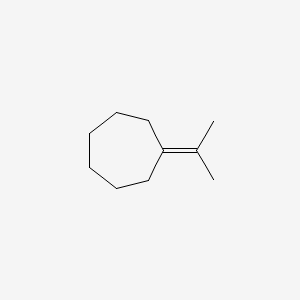
Cycloheptane, (1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISO-PROPYLIDENECYCLOHEPTANE is an organic compound with the molecular formula C10H18. It is a cycloalkane derivative, specifically a cycloheptane with an isopropylidene substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ISO-PROPYLIDENECYCLOHEPTANE typically involves the alkylation of cycloheptane. One common method is the Friedel-Crafts alkylation, where cycloheptane reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of ISO-PROPYLIDENECYCLOHEPTANE may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
ISO-PROPYLIDENECYCLOHEPTANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the isopropylidene group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloheptanes.
Applications De Recherche Scientifique
ISO-PROPYLIDENECYCLOHEPTANE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ISO-PROPYLIDENECYCLOHEPTANE involves its interaction with various molecular targets. The isopropylidene group can participate in hydrophobic interactions, while the cycloheptane ring can provide structural stability. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptane: A simple cycloalkane with a seven-membered ring.
Isopropylcyclohexane: A cyclohexane ring with an isopropyl substituent.
Cycloheptanone: A cycloheptane ring with a ketone functional group.
Uniqueness
ISO-PROPYLIDENECYCLOHEPTANE is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This structural feature allows for specific interactions and applications that are not possible with other cycloalkanes or their derivatives.
Propriétés
Numéro CAS |
7087-36-7 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
propan-2-ylidenecycloheptane |
InChI |
InChI=1S/C10H18/c1-9(2)10-7-5-3-4-6-8-10/h3-8H2,1-2H3 |
Clé InChI |
ZFNODGQTFJVUPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


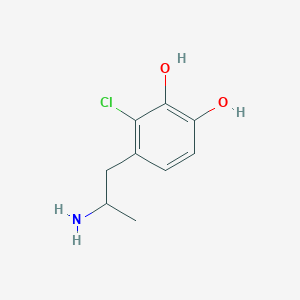

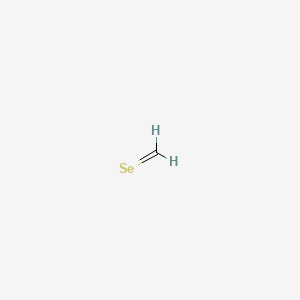
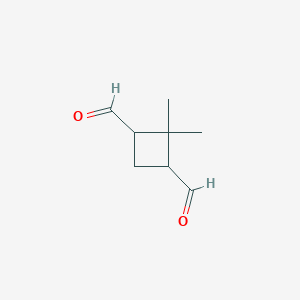
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
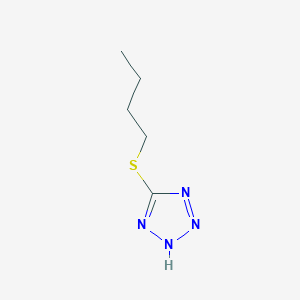

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
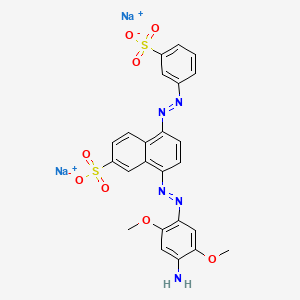

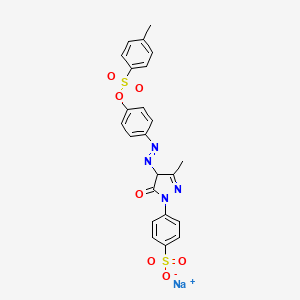
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
